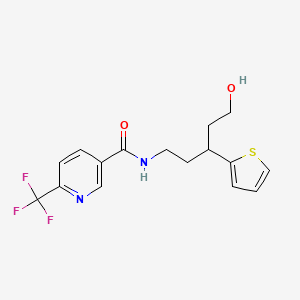

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2S/c17-16(18,19)14-4-3-12(10-21-14)15(23)20-7-5-11(6-8-22)13-2-1-9-24-13/h1-4,9-11,22H,5-8H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBTVMCGQKHRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiophene-containing side chain: This can be achieved through the reaction of thiophene with appropriate reagents to introduce the hydroxy and pentyl groups.

Attachment to the nicotinamide core: The side chain is then coupled with a nicotinamide derivative that has been pre-functionalized with a trifluoromethyl group. This step often involves the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial production methods would scale up these reactions, optimizing conditions for yield and purity, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common reagents include oxidizing agents (PCC, Jones reagent), reducing agents (hydrogen gas, palladium catalyst), and bases (triethylamine). Major products depend on the specific reaction but can include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

The compound exhibits potential anticancer activity through its interaction with key signaling pathways involved in tumor progression. Research has indicated that compounds with similar structural motifs can inhibit the NF-κB signaling pathway, which is crucial in cancer cell proliferation and survival. This pathway has been validated as a target for oncological therapies, making N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide a candidate for further investigation in cancer treatment .

Inhibition of Histone Deacetylases

Nicotinamide derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), enzymes that play a significant role in the regulation of gene expression and are implicated in cancer and neurodegenerative diseases. The hydroxamic acid derivatives derived from similar compounds have been demonstrated to exhibit HDAC inhibitory activity, suggesting that this compound could be explored for its potential as an HDAC inhibitor .

Quorum Sensing Inhibition

The compound's thiophene component may contribute to its ability to interfere with bacterial communication systems known as quorum sensing. This mechanism is critical for the virulence of many pathogens, including Pseudomonas aeruginosa. Compounds that disrupt these signaling pathways can serve as novel antimicrobial agents, providing an alternative approach to combat antibiotic-resistant infections .

Neuroprotective Effects

Research into similar nicotinamide derivatives has revealed neuroprotective properties, which may be attributed to their ability to modulate neuroinflammatory responses. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier and exert effects on neurological conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key structural features influencing activity include:

- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding.

- Trifluoromethyl Group : Increases metabolic stability and lipophilicity.

- Thiophene Ring : Contributes to electronic properties that may affect receptor binding.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound shares a nicotinamide core with several analogs described in the literature. Key comparisons include:

Key Observations:

- Trifluoromethyl vs. Chloro Groups : The target compound’s 6-CF₃ group likely offers greater metabolic stability and electron-withdrawing effects compared to the 6-Cl substituent in compound 72a .

- Thiophene vs.

- Hydroxyl vs. Thioether Linkers : The hydroxylated pentyl chain in the target compound may confer better solubility than the thioether-linked analogs (e.g., compounds 19 and 20), which prioritize lipophilicity .

Physicochemical and Pharmacological Properties

- Lipophilicity : The trifluoromethyl group and thiophene in the target compound likely result in a higher logP than compound 20 (tetrahydrofuran substituent) but lower than compound 19 (trifluoromethyl furan).

- Solubility: The hydroxyl group in the pentyl chain may improve aqueous solubility compared to non-polar analogs like compound 72a.

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H23F3N2O2S

- Molecular Weight : 364.45 g/mol

- Structural Features : The compound features a trifluoromethyl group, a thiophene ring, and a hydroxyl group, which are significant for its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : The compound can bind to receptors, influencing signaling pathways related to inflammation and cancer progression.

- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Cytotoxicity Tests : In vitro assays demonstrated IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound showed higher activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest it possesses activity against various bacterial strains, making it a candidate for further development in treating infections.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects were evaluated using animal models. Research indicated that it could reduce inflammation markers significantly, suggesting applications in treating inflammatory diseases .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the thiophene moiety with the pentyl chain, followed by nicotinamide functionalization. Key steps require precise control of temperature (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts like TBTU for carboxylate activation . Optimization focuses on yield improvement via gradient purification (HPLC) and minimizing side reactions by protecting hydroxyl groups during reactive steps .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, trifluoromethyl groups via 19F NMR) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected m/z ~455.15) .

- X-ray Crystallography : Resolves 3D structure using SHELX software for refinement, particularly for verifying stereochemistry at the hydroxy-pentyl chain .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test antiviral activity via viral protease inhibition (IC50 determination using fluorogenic substrates) .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., viral proteases) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and binding interactions?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electron density distribution, highlighting electrophilic regions (e.g., trifluoromethyl group) for docking studies .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., binding to SARS-CoV-2 Mpro) using Amber or GROMACS, focusing on hydrogen bonding with the hydroxy-pentyl group .

Q. What strategies resolve contradictions in synthetic yield data across different batches?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .

- Analytical Cross-Validation : Compare HPLC purity data with NMR integration ratios to identify impurities or unreacted intermediates .

Q. How can advanced NMR techniques (e.g., NOESY, COSY) clarify conformational dynamics?

- Methodological Answer :

- NOESY : Detect spatial proximity between the thiophene ring and nicotinamide moiety to confirm intramolecular stacking .

- Variable Temperature NMR : Monitor rotational barriers around the pentyl chain to assess flexibility .

Q. How to address discrepancies between in vitro and in vivo antiviral efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to explain bioavailability gaps .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives that reduce activity .

Q. What formulation challenges arise from the compound’s physicochemical properties?

- Methodological Answer :

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility, which is limited by the trifluoromethyl group .

- Stability Studies : Accelerated degradation tests under light/heat to identify vulnerable sites (e.g., ester hydrolysis in the pentyl chain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.